molecular formula C19H18N4O5 B5242754 4-[4-(2-furoyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone

4-[4-(2-furoyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone

Cat. No. B5242754
M. Wt: 382.4 g/mol
InChI Key: SZSVUHVHAPWLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-furoyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone, also known as FNQ-4, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying cellular signaling pathways and as a potential therapeutic agent for various diseases.

Mechanism Of Action

The mechanism of action of 4-[4-(2-furoyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone involves its ability to inhibit the activity of PKC. Specifically, this compound binds to the catalytic domain of PKC and prevents its activation by phosphorylation. This results in a decrease in the activity of downstream signaling pathways that are regulated by PKC, leading to a variety of cellular effects.

Biochemical And Physiological Effects

4-[4-(2-furoyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. These effects are thought to be mediated by the inhibition of PKC activity and the downstream signaling pathways that are regulated by this enzyme.

Advantages And Limitations For Lab Experiments

One advantage of using 4-[4-(2-furoyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone in lab experiments is its ability to selectively inhibit PKC activity, allowing for the investigation of the role of this enzyme in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental systems.

Future Directions

There are many potential future directions for research involving 4-[4-(2-furoyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone. One area of interest is the development of new therapeutic agents that target PKC activity, based on the insights gained from studying the effects of 4-[4-(2-furoyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone on cellular signaling pathways. Another area of interest is the investigation of the potential use of 4-[4-(2-furoyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone as a diagnostic tool for diseases that involve dysregulation of PKC activity. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-[4-(2-furoyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone and to identify any potential limitations or safety concerns associated with its use.

Synthesis Methods

The synthesis of 4-[4-(2-furoyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone involves a multi-step process that begins with the reaction of 4-nitro-1-methylquinolin-2(1H)-one with furoyl chloride to form 4-(2-furoyl)-1-methyl-3-nitro-2(1H)-quinolinone. This intermediate is then reacted with piperazine to produce the final product, 4-[4-(2-furoyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone.

Scientific Research Applications

4-[4-(2-furoyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone has been used extensively in scientific research as a tool for studying cellular signaling pathways. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, 4-[4-(2-furoyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone can be used to investigate the role of this enzyme in various cellular processes and to identify potential therapeutic targets for diseases that involve dysregulation of PKC activity.

properties

IUPAC Name

4-[4-(furan-2-carbonyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c1-20-14-6-3-2-5-13(14)16(17(19(20)25)23(26)27)21-8-10-22(11-9-21)18(24)15-7-4-12-28-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSVUHVHAPWLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methyl-3-nitroquinolin-2-one

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